Cas no 72-63-9 (Methandrostenolone)

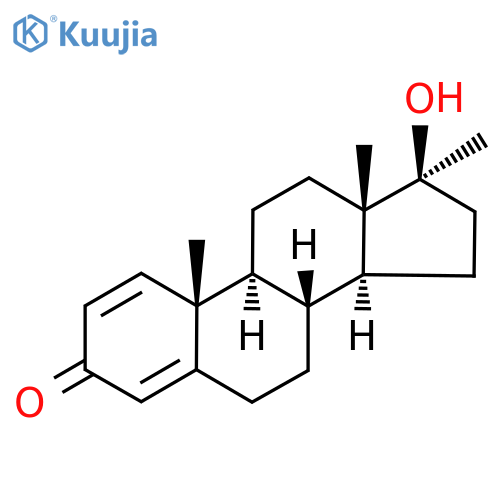

Methandrostenolone structure

商品名:Methandrostenolone

CAS番号:72-63-9

MF:C20H28O2

メガワット:300.4351

CID:33944

Methandrostenolone 化学的及び物理的性質

名前と識別子

-

- 1-Dehydro-17a-methyltestosterone

- 17a-methyl-17b-hydroxy-1,4-androstadien-3-one

- 17beta-Hydroxy-17-methylandrosta-1,4-dien-3-one

- Metandienone

- Methandienone

- Methandrostenolone

- 17β-Hydroxy-17-methylandrosta-1,4-dien-3-one

- Methandienone solution

- 1-Dehydro-17α-methyltestosterone

- 1-Dehydro-17Alpha-Methyltestosterone

- Dianabol

- Metanabol

- Methandrolone

- Metandienonum

- Metandienon

- Nerobol

- Metandrostenolon

- Metandrostenolone

- Nerobolettes

- Metastenol

- Protobolin

- Stenolone

- Stenolon

- Encephan

- Dianabole

- Anabolin

- Danabol

- Naposim

- Andoredan

- Abirol

- Geabol

- Dehydromethyltestosterone

- Crein

- Anabolicum Medivet

- Methylandrostenolone

- Methandienonum

- 1-Dehydromethyltestosterone

- Perbolin

- Compound 17309

- Methandrostenolonum

- Ciba 17309-ba

- Metandienonum [

-

- インチ: 1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3/t15-,16+,17+,18+,19+,20+/m1/s1

- InChIKey: XWALNWXLMVGSFR-HLXURNFRSA-N

- ほほえんだ: O([H])[C@@]1(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]2([H])[C@]3([H])C([H])([H])C([H])([H])C4=C([H])C(C([H])=C([H])[C@]4(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]21C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 300.20900

- どういたいしつりょう: 300.209

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 0

- 複雑さ: 589

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 3.6

- 互変異性体の数: 3

- ひょうめんでんか: 0

じっけんとくせい

- イオン化ポテンシャル: 7.32 eV

- 色と性状: 白色から白色の結晶粉末

- 密度みつど: 1.0597 (rough estimate)

- ゆうかいてん: 165-166 °C

- ふってん: 381.66°C (rough estimate)

- フラッシュポイント: -2℃

- 屈折率: 1.4800 (estimate)

- PSA: 37.30000

- LogP: 4.04530

- マーカー: 5951

- ようかいせい: ほとんど水に溶けず、エタノール、クロロホルムに溶け、エーテルに微溶解する

Methandrostenolone セキュリティ情報

- 危険物輸送番号:3249

- WGKドイツ:3

- 危険カテゴリコード: 60-61-11-19-38

- セキュリティの説明: 53-45

- 福カードFコード:8

- RTECS番号:BV8000000

-

危険物標識:

- 包装等級:III

- 危険レベル:6.1(b)

- 危険レベル:6.1(b)

- 包装グループ:III

- ちょぞうじょうけん:2-8°C

Methandrostenolone 税関データ

- 税関コード:29329970

- 税関データ:

中国税関番号:

2942000000

Methandrostenolone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M-912-1ML |

Methandrostenolone |

72-63-9 | 1ml |

¥821.67 | 2023-05-01 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M830076-5g |

Methandienone |

72-63-9 | 98% | 5g |

¥628.00 | 2022-09-01 | |

| S e l l e c k ZHONG GUO | S4796-25mg |

Methandrostenolone |

72-63-9 | 25mg |

¥794.48 | 2022-04-26 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M77901-5mg |

Methandrostenolone |

72-63-9 | 5mg |

¥198.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M77900-5g |

Methandrostenolone |

72-63-9 | 5g |

¥559.0 | 2021-09-08 | ||

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80480-20mg |

Metandienone |

72-63-9 | 98.0% | 20mg |

¥300 | 2023-09-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M830076-1g |

Methandienone |

72-63-9 | 98% | 1g |

¥218.00 | 2022-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M830076-25g |

Methandienone |

72-63-9 | 98% | 25g |

¥2,058.00 | 2022-09-01 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80480-5mg |

Metandienone |

72-63-9 | 98.0% | 5mg |

¥100 | 2021-05-07 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M-912-1ML |

72-63-9 | 1ML |

¥1282.48 | 2023-01-17 |

Methandrostenolone サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:72-63-9)Methandrostenolone

注文番号:LE12768

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:07

価格 ($):discuss personally

Methandrostenolone 関連文献

-

Xiao-Dong Pan,Jian-Long Han Anal. Methods 2022 14 4146

-

Dick Hooijerink,Robert Schilt,Ron Hoogenboom,Margot Huveneers-Oorsprong Analyst 1998 123 2637

-

?ukasz Sobczak,Krzysztof Goryński Analyst 2020 145 7279

-

Jide Li,Weiping Tang,Demin Ren,Jiaxi Xu,Zhanhui Yang Green Chem. 2019 21 2088

-

Chun-Chi Chen,Po-Chiao Lin Anal. Methods 2015 7 6947

72-63-9 (Methandrostenolone) 関連製品

- 58-22-0(Testosterone)

- 62-99-7(6,17-Dihydroxy-6b,17b-androst-4-en-3-one)

- 57-85-2(Testosterone propionate)

- 15847-24-2(20(R)-Hydroxy Prednisolone)

- 57-83-0(Progesterone)

- 57-87-4(Ergosterol Standard)

- 58-18-4(Methyltestosterone)

- 58-20-8(Testosterone Cypionate)

- 846-48-0(Boldenone)

- 2299-46-9(20(S)-Hydroxy Prednisolone)

推奨される供給者

Handan Zechi Trading Co., Ltd

(CAS:72-63-9)Methandrostenolone

清らかである:99%

はかる:1kg

価格 ($):1250

Taian Jiayue Biochemical Co., Ltd

(CAS:72-63-9)Metandienone

清らかである:98%-99%%

はかる:1g/5g/1kg/25kg

価格 ($):問い合わせ